molecular formula C2H2MoO7 B609796 Oxalomolybdic acid CAS No. 53450-33-2

Oxalomolybdic acid

Cat. No. B609796
CAS RN: 53450-33-2
M. Wt: 233.991
InChI Key: PDKQRMPXEPRZBP-UHFFFAOYSA-L
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Description

Oxalomolybdic acid is a bioactive chemical.

Scientific Research Applications

Historical Perspective and Oxalic Acid in Renal Findings

The history of oxalosis, a condition involving oxalic acid, dates back to its discovery from Oxalis Acetosella and its identification in renal stones. This discovery played a crucial role in developing chemical theories (Viggiano, Simonelli, Capasso, & Santo, 2018).

Oxalic Acid Biosynthesis in Fungi

A study on Fomitopsis palustris, a wood-rotting basidiomycete, revealed a correlation between glucose consumption and oxalate production. This indicates that glucose is primarily converted to oxalate, highlighting oxalic acid's importance in fungal metabolism (Munir, Yoon, Tokimatsu, Hattori, & Shimada, 2001).

Genetic Analysis of Oxalic Acid-Degrading Enzymes

Research on Oxalobacter formigenes has provided insights into the genetics behind oxalic acid catabolism. The study of the oxalyl-coenzyme A decarboxylase gene, oxc, aids in understanding how oxalic acid is metabolized in specific bacterial species (Lung, Baetz, & Peck, 1994).

Oxalosis and Bone Scintigraphy

In medical imaging, oxalosis has been studied in the context of bone scintigraphy, demonstrating extraosseous uptake in primary oxalosis, a genetic disorder of glyoxylate metabolism (Murthy, Rosen, Chau, Altman, & Israel, 1993).

Metabolic Engineering for Propionic Acid Production

Oxaloacetate plays a role in metabolic engineering, as seen in the pathway engineering of Propionibacterium jensenii for improved propionic acid production. Overexpression of genes related to oxaloacetate synthesis was crucial in this process (Liu, Guan, Zhu, Li, Shin, Du, & Chen, 2016).

Sialic Acid Biology and Chemistry

In the field of glycobiology, studies have explored the roles of sialic acids, including their derivatives like oxaloacetate, in various biological and pathological processes (Chen & Varki, 2010).

Oxalate in Microbial Metal Recovery

A study on Aspergillus niger showed how oxalic acid plays a role in metal recovery processes, such as nickel recovery from chromite overburden, demonstrating its importance in biotechnological applications (Behera, Panda, Saini, Pradhan, Sukla, & Mishra, 2013).

ATP Citrate Lyase and Cancer Research

The study of ATP citrate lyase, an enzyme generating oxaloacetate, has implications in cancer research, particularly in understanding lung cancer pathogenesis and metabolic abnormalities (Migita, Narita, Nomura, Miyagi, Inazuka, Matsuura, Ushijima, Mashima, Seimiya, Satoh, Okumura, Nakagawa, & Ishikawa, 2008).

Novel Pathways in Malonic Acid Production

Innovative research has led to the design of artificial pathways for malonic acid production, where oxaloacetate acts as an intermediate. This highlights its potential in renewable resource-based production processes (Gu, Zhao, Yao, Li, & Tian, 2022).

properties

CAS RN

53450-33-2

Product Name

Oxalomolybdic acid

Molecular Formula

C2H2MoO7

Molecular Weight

233.991

IUPAC Name

Oxalomolybdic acid

InChI

InChI=1S/C2H2O4.Mo.H2O.2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;1H2;;/q;+2;;;/p-2

InChI Key

PDKQRMPXEPRZBP-UHFFFAOYSA-L

SMILES

O=[Mo](OC(C(O)=O)=O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Oxalomolybdic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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